Cas no 1206969-77-8 (1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)

1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a fused pyrrolopyridine core with a 2-bromo-4-fluorobenzyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, enabling further functionalization. The compound's rigid scaffold is advantageous for designing bioactive molecules, particularly in the development of kinase inhibitors or CNS-targeting agents. Its well-defined synthetic pathway ensures consistent purity and stability, supporting reliable application in drug discovery. The combination of electrophilic sites and aromatic substitution potential makes it a versatile building block for advanced organic synthesis.
1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one structure
1206969-77-8 structure
商品名:1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
CAS番号:1206969-77-8
MF:C14H12BrFN2O
メガワット:323.160285949707
CID:4577304

1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one 化学的及び物理的性質

名前と識別子

    • 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
    • インチ: 1S/C14H12BrFN2O/c15-12-7-10(16)2-1-9(12)8-18-6-4-11-13(18)3-5-17-14(11)19/h1-2,4,6-7H,3,5,8H2,(H,17,19)
    • InChIKey: NINADCQRLPCALD-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NCCC2N(CC3=CC=C(F)C=C3Br)C=CC1=2

1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00850638-1g
1-(2-BRomo-4-fluorobenzyl)-6,7-dihydro-1h-pyrrolo[3,2-c]pyridin-4(5h)-one
1206969-77-8 95%
1g
¥5635.0 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1577151-1g
1-(2-Bromo-4-fluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
1206969-77-8 98%
1g
¥7325.00 2024-08-09
Apollo Scientific
PC430565-500mg
1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
1206969-77-8
500mg
£332.00 2023-09-02

1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one 関連文献

1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-oneに関する追加情報

Introduction to 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (CAS No: 1206969-77-8)

The compound 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, identified by its CAS number 1206969-77-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule combines a pyrrolopyridine core with a bromo and fluoro-substituted benzyl group, making it a versatile scaffold for drug discovery and development. The structural features of this compound have garnered attention due to its potential in modulating biological pathways relevant to various therapeutic areas.

In recent years, the exploration of pyrrolopyridine derivatives has seen considerable growth, primarily due to their diverse pharmacological activities. The presence of the bromo and fluoro substituents in the benzyl moiety enhances the compound's electronic properties, influencing its interactions with biological targets. This modification is particularly crucial in medicinal chemistry, as it allows for fine-tuning of binding affinities and selectivity. The dihydropyrrolopyridine scaffold is known for its role in developing kinase inhibitors, particularly those targeting tyrosine kinases, which are pivotal in cancer therapy.

Recent studies have highlighted the importance of fluorinated aromatic compounds in pharmaceuticals. The fluorine atom introduces a strong electron-withdrawing effect, which can improve metabolic stability and binding affinity. In the context of 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, the fluorine substituent at the 4-position of the benzyl group likely contributes to its pharmacological profile by enhancing interactions with protein targets. This compound has been investigated for its potential as an inhibitor of enzymes involved in signal transduction pathways.

The bromo substituent at the 2-position of the benzyl group adds another layer of complexity to the compound's behavior. Bromine is known to participate in various chemical reactions, including cross-coupling reactions commonly used in drug synthesis. Its presence may also influence the compound's solubility and bioavailability, factors that are critical for drug development. The combination of these substituents makes 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in oncology research. The pyrrolopyridine core is a well-established motif in kinase inhibitors, and modifications such as those present in this molecule can lead to novel therapeutic agents. Preclinical studies have suggested that derivatives of this structure may exhibit inhibitory activity against specific kinases overexpressed in cancer cells. This aligns with the broader trend in oncology towards developing targeted therapies that minimize side effects while maximizing efficacy.

The synthesis of 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include functional group interconversions and palladium-catalyzed cross-coupling reactions, which are essential for constructing complex heterocyclic frameworks. The use of advanced synthetic techniques ensures high yields and purity, making it feasible for further biological evaluation.

In addition to its potential as an anti-cancer agent, this compound has shown promise in other therapeutic areas. For instance, its structural motif is similar to that of compounds with anti-inflammatory properties. The ability to modulate inflammatory pathways is crucial in managing chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Thus, further exploration of 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one may yield insights into new therapeutic strategies beyond oncology.

The development of new drugs is often hampered by issues related to drug-likeness properties such as solubility and permeability across biological membranes. The structural features of this compound have been designed with these considerations in mind. For example, the presence of both bromo and fluoro substituents can influence its partitioning between lipophilic and hydrophilic environments, potentially improving oral bioavailability. Such optimizations are critical steps in transitioning from a promising lead compound to an effective drug candidate.

Computational modeling has played an increasingly important role in evaluating the pharmacological potential of novel compounds like 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. Molecular docking studies can predict how this molecule interacts with target proteins at an atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action before costly experimental validation is undertaken. Such computational approaches are integral to modern drug discovery pipelines.

The future direction for research on this compound involves both structural optimization and extensive biological testing. By modifying other parts of its structure while retaining key pharmacophoric elements like the pyrrolopyridine core and substituent patterns, 1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one could be transformed into highly potent and selective drugs for various diseases.

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